Chemical structure and properties of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
Chemical structure and properties of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
An In-Depth Technical Guide on the Chemical Structure, Synthesis, and Properties of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
Executive Summary
The pyridazin-3(2H)-one scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous cardiovascular, anti-inflammatory, and anti-platelet agents. Among its derivatives, (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has emerged as a molecule of significant structural and pharmacological interest. By integrating a rigid 4,5-dihydropyridazinone ring with a conjugated 4-methylstyryl system, this compound exhibits unique crystallographic packing, high thermal stability, and potent biological potential, particularly as a platelet aggregation inhibitor[1, 2].
This whitepaper provides a comprehensive analysis of its chemical properties, detailing a self-validating synthetic protocol, quantum chemical characterization via Density Functional Theory (DFT), and its pharmacological mechanisms.
Structural Elucidation and Physicochemical Profile
The molecular architecture of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is defined by an extended
Recent single-crystal X-ray diffraction (XRD) and Hirshfeld surface analyses have mapped the complex intermolecular interactions of this compound. The crystal lattice is primarily stabilized by robust N–H···O hydrogen bonding networks between the lactam moieties of adjacent molecules, forming centrosymmetric dimers. These interactions are critical during drug formulation, as they directly dictate the compound's solubility, melting point, and solid-state stability [1, 3].
Quantitative Data Summary
The following table synthesizes the experimental and theoretical physicochemical data established for this compound [1].
| Property / Parameter | Experimental / Calculated Value | Analytical Method |
| Chemical Formula | C13H14N2O | Elemental Analysis |
| Stereochemistry | (E)-isomer (Trans) | 1H-NMR (Coupling constant J > 15 Hz) |
| Crystal System | Monoclinic | Single-Crystal XRD |
| Thermal Stability | Thermostable up to melting point | TGA/DTA |
| Vibrational Frequencies | C=O (~1670 cm⁻¹), N-H (~3200 cm⁻¹) | FT-IR Spectroscopy |
| HOMO-LUMO Gap | Calculated energy gap dictates reactivity | DFT/B3LYP with 6-31+G(d,p) |
Synthetic Methodology
The synthesis of 6-styryl-4,5-dihydro-3(2H)-pyridazinones is traditionally achieved via base-catalyzed aldol-type condensation or Wittig olefination [2]. The following protocol utilizes a highly efficient base-catalyzed condensation, engineered as a self-validating system to ensure high stereoselectivity and yield.
Causality of the Reaction Design
The reaction relies on the acidity of the methyl protons in 6-methyl-4,5-dihydro-3(2H)-pyridazinone. The adjacent C=N bond enables enamine/enolate tautomerization. Upon deprotonation by a strong base, the resulting nucleophile attacks 4-methylbenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system. The (E)-isomer is formed exclusively because the (Z)-configuration forces the bulky tolyl group into severe steric conflict with the pyridazinone ring.
Step-by-Step Protocol
-
Precursor Preparation: Dissolve 10.0 mmol of 6-methyl-4,5-dihydro-3(2H)-pyridazinone and 10.5 mmol of 4-methylbenzaldehyde in 30 mL of absolute ethanol.
-
Catalysis: Slowly add a solution of potassium hydroxide (KOH, 15.0 mmol) dissolved in 5 mL of ethanol. Causality: Ethanol is chosen as the solvent because it solubilizes both precursors while allowing the more polar product to precipitate upon cooling.
-
Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase. The disappearance of the aldehyde spot validates reaction completion.
-
Workup: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. Neutralize with dilute HCl (1M) until the pH reaches 7.0. The crude product will precipitate as a solid.
-
Purification: Filter the precipitate under a vacuum and wash with cold water. Recrystallize from hot ethanol to yield pure (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.
-
Validation: Confirm the (E)-geometry via 1H-NMR by observing the vinylic protons; a coupling constant (J) of approximately 16.2 Hz is definitive proof of the trans configuration [2].
Synthetic workflow for (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.
Quantum Chemical Analysis (DFT)
To bridge the gap between empirical observation and molecular behavior, Density Functional Theory (DFT) is employed. Studies utilizing the B3LYP functional with the 6-31+G(d,p) basis set provide highly accurate correlations with experimental FT-IR, UV-Vis, and NMR data [1].
-
Basis Set Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms of the pyridazinone ring. Polarization functions (d,p) are necessary to correctly predict the planar geometry of the conjugated styryl system.
-
Frontier Molecular Orbitals (FMO): The HOMO-LUMO energy gap calculated via DFT reveals the chemical reactivity and kinetic stability of the molecule. A narrower gap typically indicates higher polarizability and biological reactivity.
-
Molecular Electrostatic Potential (MEP): MEP mapping identifies the carbonyl oxygen as the primary nucleophilic (red/negative) site and the N-H proton as the primary electrophilic (blue/positive) site. This perfectly corroborates the N–H···O hydrogen bonding observed in the X-ray crystallographic data[1, 3].
Pharmacological Relevance: Platelet Aggregation Inhibition
Pyridazinone derivatives are widely recognized as potent inhibitors of Phosphodiesterase 3 (PDE3), an enzyme heavily localized in cardiac tissue and platelets. The structural hybridization of a stilbene-like moiety (styryl group) with a pyridazinone core creates a synergistic effect, enhancing the molecule's ability to act as a cardioprotective and antiplatelet agent [2].
Mechanism of Action
When the compound binds to the catalytic site of PDE3, it prevents the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates key regulatory proteins (such as VASP), leading to a decrease in intracellular calcium levels. This cascade ultimately blocks platelet activation and aggregation, offering therapeutic potential for preventing thrombosis.
Signaling cascade of PDE3 inhibition by pyridazinone derivatives in platelets.
References
-
Daoui, S., et al. "Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one." Journal of Molecular Structure, 1225 (2021): 129180.[Link]
-
Cardia, M. C., et al. "Stilbene-pyridazinone hybrids: Synthesis and Evaluation as Platelet Aggregation Inhibitors." SSRN Electronic Journal (2024).[Link]
-
Karrouchi, K., et al. "Synthesis, structural confirmation, Hirshfeld surface analysis, DFT mechanistic and ADMET properties." Journal of Molecular Structure, 1245 (2021): 131067.[Link]
